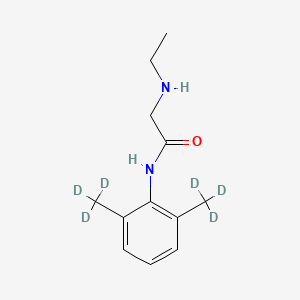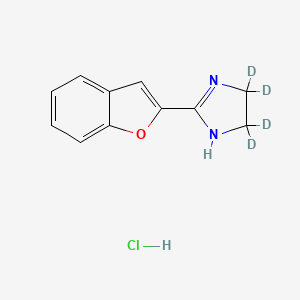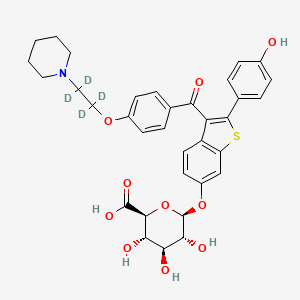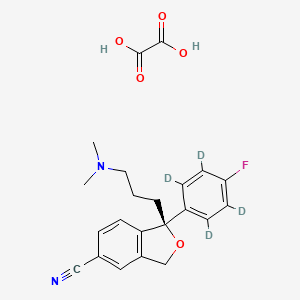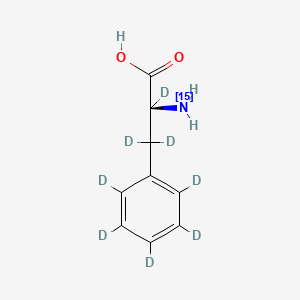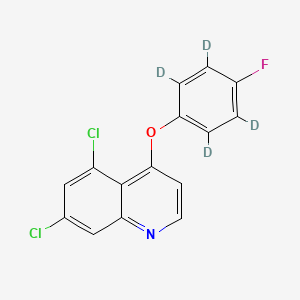
Quinoxyfen-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxyfen-d4 is a deuterium-labeled derivative of Quinoxyfen, a fungicide primarily used to control powdery mildew on various crops. The molecular formula of this compound is C15H4D4Cl2FNO, and it has a molecular weight of 312.16 g/mol . The deuterium labeling makes it a valuable tool in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxyfen-d4 involves the incorporation of deuterium atoms into the Quinoxyfen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of specific hydrogen atoms in the Quinoxyfen molecule using deuterated solvents like deuterated chloroform or methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxyfen-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield deuterated hydroquinoline compounds .
Aplicaciones Científicas De Investigación
Quinoxyfen-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Quinoxyfen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quinoxyfen.
Industry: Applied in the development of new fungicides and in environmental monitoring to detect and quantify Quinoxyfen residues
Mecanismo De Acción
Quinoxyfen-d4 exerts its effects by inhibiting the development of fungal pathogens, particularly those causing powdery mildew. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interfere with the fungal cell membrane and disrupt essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxyfen: The non-deuterated form of Quinoxyfen-d4, used as a fungicide.
Kresoxim-methyl: Another fungicide with a similar mode of action, used to control powdery mildew.
Fludioxonil: A fungicide with a different chemical structure but similar application in controlling fungal pathogens
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Quinoxyfen .
Propiedades
Fórmula molecular |
C15H8Cl2FNO |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |
Clave InChI |
WRPIRSINYZBGPK-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
